

Application Notes and Protocols for In Vivo Imaging with Labeled Velagliflozin Proline

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Compound of Interest

Compound Name: *Velagliflozin proline*

Cat. No.: *B10857724*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies detailing the in vivo imaging of labeled **Velagliflozin proline** have been published in peer-reviewed literature. The following application notes and protocols are proposed based on established methodologies for other Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, particularly from preclinical positron emission tomography (PET) imaging studies. These guidelines are intended to serve as a foundational framework for researchers embarking on such investigations.

Introduction

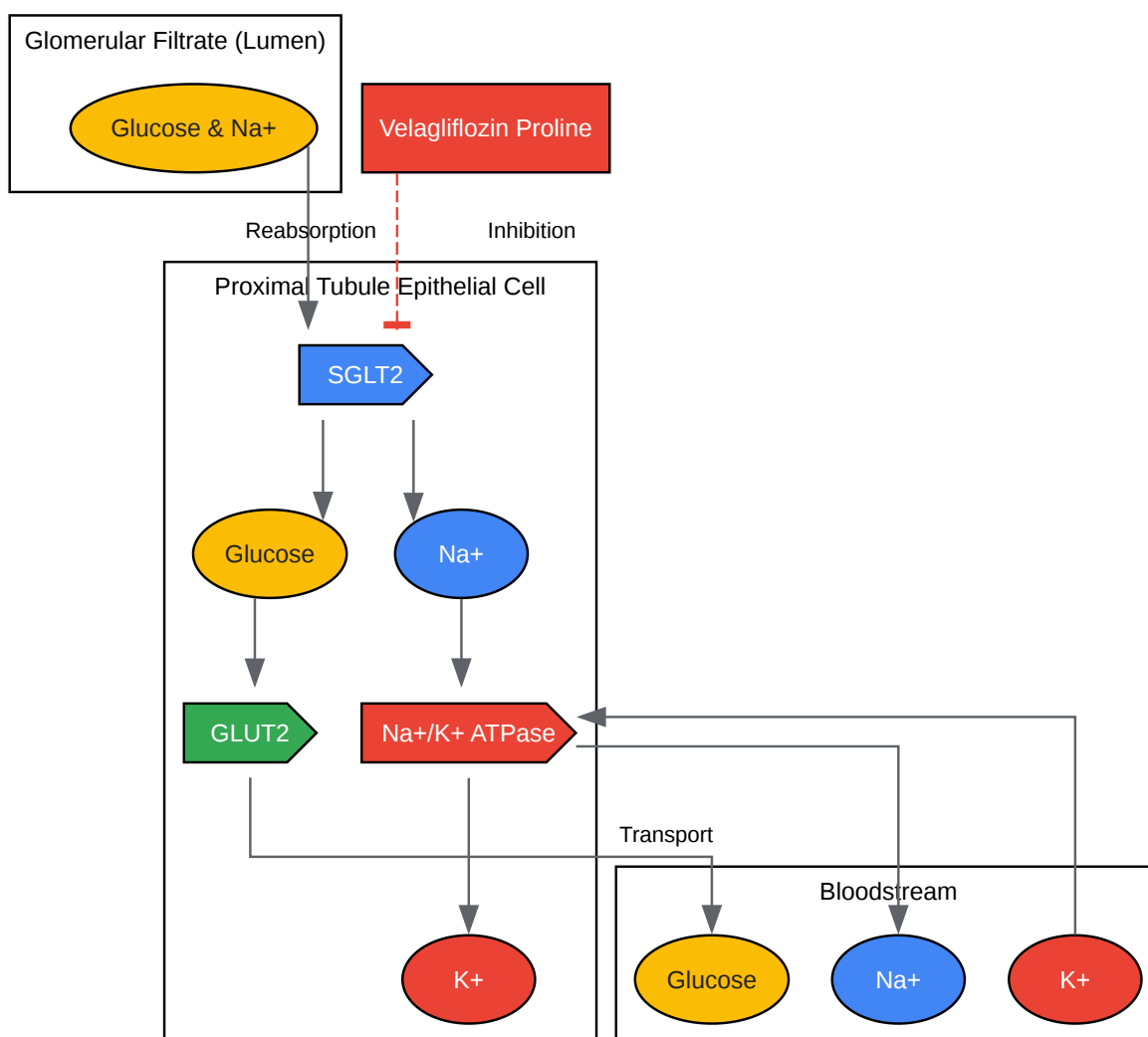
Velagliflozin proline is a potent and selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.^[1] By blocking SGLT2, **Velagliflozin proline** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.^{[1][2][3]} This mechanism of action has established SGLT2 inhibitors as a significant therapeutic class for type 2 diabetes mellitus.

In vivo imaging techniques offer a non-invasive window into the pharmacokinetic and pharmacodynamic properties of drugs like **Velagliflozin proline**. By labeling the molecule with a positron-emitting radionuclide, PET imaging can be employed to visualize and quantify its distribution, target engagement, and pharmacological effects in living organisms.^{[4][5][6]} Such studies are invaluable for understanding drug behavior at the whole-body, organ, and tissue levels, thereby accelerating drug development and optimizing therapeutic strategies.

This document provides a detailed, albeit prospective, guide for conducting in vivo imaging studies with labeled **Velagliflozin proline**, drawing parallels from research on other SGLT2 inhibitors.[4][6][7]

Signaling Pathway and Mechanism of Action

Velagliflozin proline exerts its therapeutic effect by inhibiting the SGLT2 protein located in the proximal convoluted tubules of the kidneys.[1][2] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[3][8]



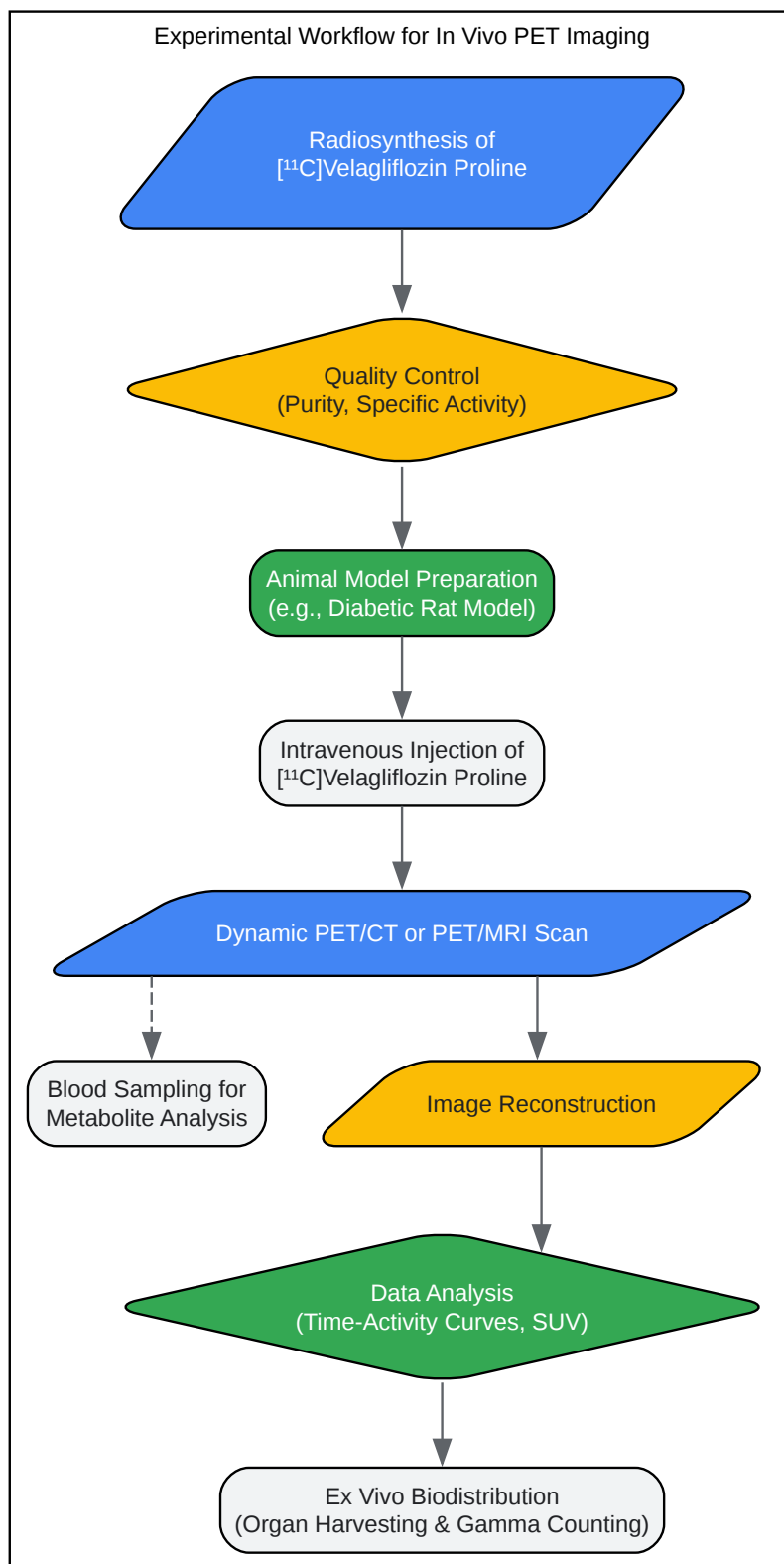
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Mechanism of Action of Velagliflozin Proline.

Proposed In Vivo Imaging Technique: Positron Emission Tomography (PET)

PET is a highly sensitive molecular imaging modality that can provide quantitative data on the in vivo biodistribution of radiolabeled molecules. For **Velagliflozin proline**, labeling with a positron-emitting isotope such as Carbon-11 (^{11}C) or Fluorine-18 (^{18}F) would be a suitable approach. Given the precedent with other SGLT2 inhibitors, ^{11}C -labeling is a feasible starting point.^{[4][6][7]}

The general workflow for an in vivo PET imaging study with labeled **Velagliflozin proline** would involve several key stages, from radiosynthesis to data analysis.



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Proposed Workflow for In Vivo PET Imaging.

Experimental Protocols

The following are detailed, hypothetical protocols for conducting an in vivo PET imaging study with [^{11}C]**Velagliflozin proline**.

Protocol 1: Radiosynthesis of [^{11}C]**Velagliflozin Proline**

This protocol is conceptual and would require significant chemistry development. It is based on common ^{11}C -methylation reactions.

Materials:

- **Velagliflozin proline** precursor (desmethyl-**Velagliflozin proline**)
- [^{11}C] CH_3I or [^{11}C] CH_3OTf (produced from a cyclotron)
- Anhydrous solvent (e.g., DMF, DMSO)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- HPLC system for purification
- Sterile, pyrogen-free saline for formulation

Procedure:

- [^{11}C]Methylating Agent Production: Produce [^{11}C] CO_2 from a cyclotron and convert it to a reactive methylating agent like [^{11}C] CH_3I or [^{11}C] CH_3OTf using standard radiochemistry modules.
- Radiolabeling Reaction: Trap the [^{11}C]methylating agent in a reaction vessel containing the desmethyl-**Velagliflozin proline** precursor and a suitable base in an anhydrous solvent.
- Heating: Heat the reaction mixture at an optimized temperature (e.g., 80-120°C) for a specified time (e.g., 5-10 minutes) to facilitate the methylation reaction.
- Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [^{11}C]**Velagliflozin proline** from unreacted precursor and byproducts.

- **Formulation:** Evaporate the HPLC solvent and reformulate the purified [^{11}C]**Velagliflozin proline** in sterile, pyrogen-free saline for injection.
- **Quality Control:** Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, and residual solvent levels.

Protocol 2: In Vivo PET Imaging in a Rodent Model

This protocol is based on methodologies used for imaging other SGLT2 inhibitors.[4][6][7]

Animal Model:

- Sprague-Dawley rats or C57BL/6 mice.[9] A diabetic animal model (e.g., streptozotocin-induced) may be used to study the drug's effect in a disease state.[10]

Procedure:

- **Animal Preparation:** Anesthetize the animal (e.g., with isoflurane) and maintain body temperature. Place a catheter in the tail vein for radiotracer injection.
- **Baseline Scan (Optional):** A baseline CT or MRI scan may be acquired for anatomical co-registration.
- **Radiotracer Injection:** Administer a bolus injection of [^{11}C]**Velagliflozin proline** (e.g., 10-20 MBq) via the tail vein catheter.
- **Dynamic PET Scan:** Immediately after injection, acquire a dynamic PET scan for 60-90 minutes.
- **Image Reconstruction:** Reconstruct the dynamic PET data into a series of time frames using an appropriate algorithm (e.g., OSEM3D). Correct for attenuation, scatter, and radioactive decay.
- **Image Analysis:**
 - Co-register the PET images with the anatomical CT or MRI scans.

- Draw regions of interest (ROIs) over various organs (e.g., kidneys, liver, brain, muscle, bladder).
- Generate time-activity curves (TACs) for each ROI to visualize the uptake and clearance of the radiotracer over time.
- Calculate the Standardized Uptake Value (SUV) for quantitative analysis.

Protocol 3: Ex Vivo Biodistribution Study

Procedure:

- **Animal Groups:** Use separate cohorts of animals for each time point (e.g., 5, 15, 30, 60, and 90 minutes post-injection).
- **Radiotracer Injection:** Inject a known amount of [^{11}C]**Velagliflozin proline** into each animal.
- **Euthanasia and Organ Harvesting:** At the designated time points, euthanize the animals and rapidly dissect key organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and bladder).
- **Sample Measurement:** Weigh each tissue sample and measure its radioactivity using a gamma counter.
- **Data Analysis:** Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Data Presentation

The quantitative data obtained from these studies can be summarized in tables for clear comparison.

Table 1: Hypothetical Biodistribution of [^{11}C]**Velagliflozin Proline** in Rats (%ID/g)

Organ	5 min	15 min	30 min	60 min
Blood	5.2 ± 0.8	3.1 ± 0.5	1.5 ± 0.3	0.8 ± 0.2
Kidneys	15.6 ± 2.1	12.3 ± 1.8	8.9 ± 1.2	5.4 ± 0.9
Liver	8.9 ± 1.5	10.2 ± 1.7	9.5 ± 1.4	7.1 ± 1.1
Bladder	1.2 ± 0.4	5.8 ± 1.1	12.4 ± 2.3	25.6 ± 4.5
Muscle	1.1 ± 0.2	1.0 ± 0.2	0.8 ± 0.1	0.6 ± 0.1
Brain	0.2 ± 0.05	0.15 ± 0.04	0.1 ± 0.03	0.05 ± 0.01

Data are presented as mean ± standard deviation.

Table 2: Hypothetical PET Imaging Data (SUVmean) in Key Organs of Diabetic Rats

Organ	Control (Vehicle)	Velagliflozin Proline Treated
Renal Cortex	4.5 ± 0.6	1.8 ± 0.4*
Liver	3.2 ± 0.5	3.1 ± 0.6
Myocardium	1.5 ± 0.3	1.4 ± 0.2
Skeletal Muscle	0.8 ± 0.1	0.7 ± 0.1

*Data are presented as mean ± standard deviation. p < 0.05 compared to control.

Conclusion

The application of in vivo imaging techniques, particularly PET, to the study of labeled **Velagliflozin proline** holds significant promise for advancing our understanding of its pharmacology. While the protocols and data presented here are hypothetical, they are grounded in established methodologies for similar SGLT2 inhibitors.[4][5][6][7] Successful implementation of these approaches will require dedicated radiochemistry development and careful study design. The insights gained from such studies will be invaluable for the continued development and clinical application of **Velagliflozin proline** and other SGLT2 inhibitors.

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